molecular formula C17H17N5O3 B14936094 N-(1-methyl-1H-pyrazol-4-yl)-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide

N-(1-methyl-1H-pyrazol-4-yl)-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide

Cat. No.: B14936094
M. Wt: 339.3 g/mol
InChI Key: LVGPCURDRYLLJY-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-pyrazol-4-yl)-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide is a useful research compound. Its molecular formula is C17H17N5O3 and its molecular weight is 339.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H17N5O3

Molecular Weight

339.3 g/mol

IUPAC Name

N-(1-methylpyrazol-4-yl)-2-[(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide

InChI

InChI=1S/C17H17N5O3/c1-21-9-11(8-18-21)19-16(23)10-25-12-4-5-14-13(7-12)17(24)22-6-2-3-15(22)20-14/h4-5,7-9H,2-3,6,10H2,1H3,(H,19,23)

InChI Key

LVGPCURDRYLLJY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC(=O)COC2=CC3=C(C=C2)N=C4CCCN4C3=O

Origin of Product

United States

Biological Activity

N-(1-methyl-1H-pyrazol-4-yl)-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following characteristics:

  • Molecular Formula : C17H17N5O3
  • Molecular Weight : 339.3 g/mol
  • IUPAC Name : N-(1-methylpyrazol-4-yl)-2-[(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide

Research indicates that compounds containing quinazoline and pyrazole moieties often exhibit a range of biological activities, including:

  • Antitumor Activity : Certain derivatives have been shown to inhibit various cancer cell lines by targeting specific kinases such as Aurora kinase and epidermal growth factor receptor (EGFR) .
  • Anti-inflammatory Effects : Compounds similar to this compound have demonstrated the ability to inhibit TNF-alpha production in vitro .

Biological Activity Data

The following table summarizes key findings from studies on similar compounds:

Compound TypeActivityCell Line TestedIC50 (µM)
Quinazoline DerivativesAntitumorA549 (lung cancer)3.35 - 5.59
Pyrazole Substituted QuinazolinesAnti-inflammatoryHL60 (promyelocytic leukemia)Potent inhibitor
Aurora Kinase InhibitorsAntitumorVarious cancer linesEffective at low concentrations

Study 1: Antitumor Activity

In a study evaluating the antitumor properties of quinazoline derivatives, it was found that certain compounds exhibited potent inhibitory effects against the A549 cell line with IC50 values ranging from 3.35 to 5.59 µg/mL. This suggests a significant potential for development as anticancer agents .

Study 2: Anti-inflammatory Potential

Another research effort focused on the anti-inflammatory effects of similar compounds showed that they could effectively inhibit TNF-alpha production in HL60 cells. The most potent compound in this series did not exhibit significant cytotoxicity while effectively reducing inflammation markers .

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